![molecular formula C14H21NO5 B2939754 N-(2-hydroxy-3-methoxy-2-methylpropyl)-2,3-dimethoxybenzamide CAS No. 1334375-11-9](/img/structure/B2939754.png)
N-(2-hydroxy-3-methoxy-2-methylpropyl)-2,3-dimethoxybenzamide
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Description
N-(2-hydroxy-3-methoxy-2-methylpropyl)-2,3-dimethoxybenzamide, also known as HMDB, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated.
Scientific Research Applications
Molecular Structure and Intermolecular Interactions
Research on similar compounds focuses on understanding their molecular structure and the influence of intermolecular interactions. For example, a study on N-3-hydroxyphenyl-4-methoxybenzamide explored its molecular structure through acylation reactions, characterized by NMR and elemental analysis. The study also evaluated the impact of dimerization and crystal packing on molecular geometry, highlighting the importance of these interactions for the dihedral angles and rotational conformation of aromatic rings (Karabulut et al., 2014).
Neuroleptic Agents
Compounds with similar structures have been explored for their neuroleptic potential. For instance, substituted 6-methoxysalicylamides synthesized from 2,6-dimethoxybenzamides showed potent antidopaminergic properties. These compounds, with specific substituents and side chains, demonstrated significant activity in inhibiting [3H]spiperone binding in vitro and the apomorphine syndrome in rats, indicating their potential as neuroleptic agents (de Paulis et al., 1985).
Precursor for Radiolabeling
Another application involves the synthesis of precursors for radiolabeling, such as S)-(-)-N-(1-Allylpyrrolidin-2-ylmethyl)-5-(3-hydroxypropyl)-2,3-dimethoxybenzamide, an intermediate of 18F-fallypride. This compound was synthesized for use in PET imaging, showcasing the role of similar benzamides in medical imaging technologies (Jing, 2004).
NMR Spectroscopy of Chiral Association Complexes
Research also extends to the application of NMR spectroscopy to study chiral association complexes, with studies examining the rotation about the C(sp2)–C(aryl) bond in disubstituted benzamides. This research provides valuable insights into the stereochemistry and molecular dynamics of such compounds, contributing to the understanding of their behavior in different environments (Holǐk & Mannschreck, 1979).
Antibacterial Properties
Furthermore, some benzamide derivatives have been studied for their antibacterial properties, indicating the broader pharmacological potential of such compounds. For example, modifications of 3-methoxybenzamide led to potent antistaphylococcal compounds with improved pharmaceutical properties, suggesting possible applications in developing new antibacterial agents (Haydon et al., 2010).
properties
IUPAC Name |
N-(2-hydroxy-3-methoxy-2-methylpropyl)-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5/c1-14(17,9-18-2)8-15-13(16)10-6-5-7-11(19-3)12(10)20-4/h5-7,17H,8-9H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUICWGJAWSDFOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(C(=CC=C1)OC)OC)(COC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-3-methoxy-2-methylpropyl)-2,3-dimethoxybenzamide |
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